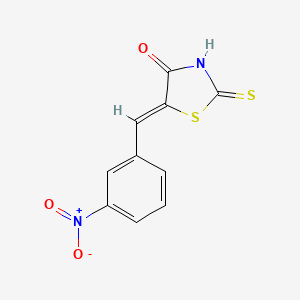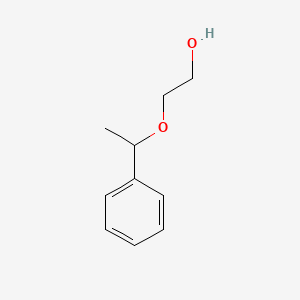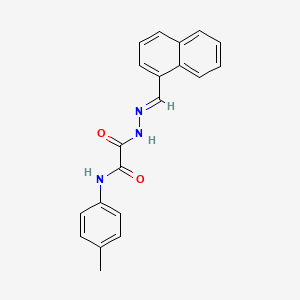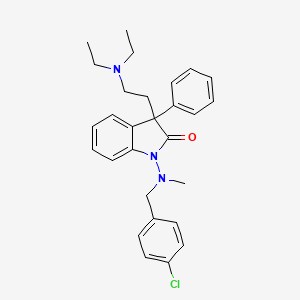![molecular formula C15H10N4O2 B12001966 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline ring, with a phenyl group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves the cyclocondensation of anthranilic acid derivatives with hydrazine derivatives. One common method involves the reaction of 2-aminobenzamide with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline-1,5-dione derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. These interactions lead to the induction of apoptosis and inhibition of cell growth in cancer cells.
Comparaison Avec Des Composés Similaires
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-c]quinazoline: Studied for its anti-HIV and antibacterial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H10N4O2 |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
4-phenyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C15H10N4O2/c20-13-11-8-4-5-9-12(11)19-14(16-17-15(19)21)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,21) |
Clé InChI |
YNJRWDBNJZZHNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)


![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
